

A Spectroscopic Guide to 2-(Methylamino)-5-chlorobenzophenone: Elucidating Structure and Purity

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Compound of Interest

Compound Name: 2-(Methylamino)-5-chlorobenzophenone

Cat. No.: B138054

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)-5-chlorobenzophenone (MACB) is a key organic compound of significant interest in the pharmaceutical and forensic sciences. Primarily recognized as the principal synthetic precursor and a major metabolite of the widely prescribed benzodiazepine, diazepam, its analytical characterization is paramount for quality control, metabolic studies, and forensic investigations.^{[1][2]} This guide, presented from the perspective of a Senior Application Scientist, provides a detailed exploration of the core spectroscopic techniques used to characterize MACB. We will delve into the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a rationale for the analytical methodologies employed.

Compound Profile:

Property	Value	Source(s)
IUPAC Name	[5-chloro-2-(methylamino)phenyl]-phenylmethanone	[3]
CAS Number	1022-13-5	[3]
Molecular Formula	C ₁₄ H ₁₂ CINO	[3]
Molecular Weight	245.71 g/mol	[2]
Appearance	Yellow crystalline powder	
Melting Point	93-95 °C	

Section 1: Molecular Structure and Vibrational Analysis via Infrared (IR) Spectroscopy

From a quality control standpoint, IR spectroscopy serves as a rapid and effective initial screening tool. Its primary function is to confirm the presence of key functional groups, ensuring the integrity of the molecular backbone. An attenuated total reflectance (ATR) sampling technique is preferred for a solid sample like MACB due to its minimal sample preparation and the acquisition of high-quality, reproducible data.

Experimental Protocol: FTIR-ATR

- Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its requisite system checks.
- Background Scan: Before sample analysis, acquire a background spectrum. This is crucial to negate spectral contributions from atmospheric CO₂ and water vapor, establishing a clean baseline.
- Sample Application: Place a small amount (a few milligrams) of the **2-(Methylamino)-5-chlorobenzophenone** powder directly onto the ATR crystal (e.g., diamond or zinc selenide). [\[4\]](#)

- Pressure Application: Apply consistent pressure using the instrument's pressure arm. This ensures optimal contact between the sample and the crystal surface, which is critical for a strong, well-defined spectrum.
- Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The data is collected over a standard range, typically $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: After acquisition, perform a baseline correction and peak-picking analysis using the instrument's software.

Data Interpretation

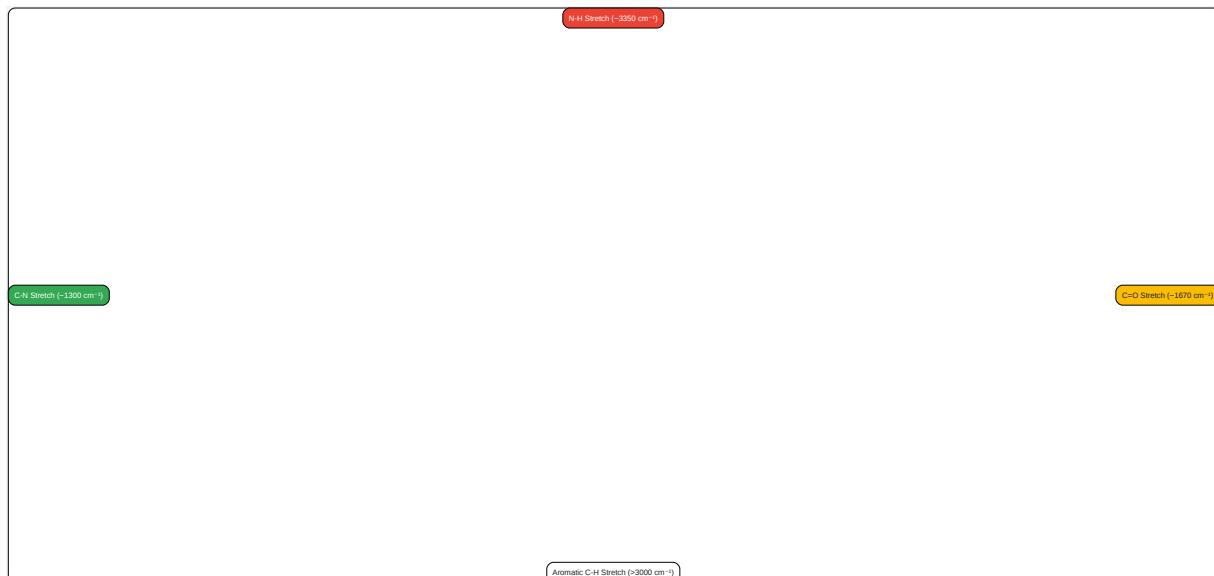
The IR spectrum of MACB is dominated by features characteristic of its aromatic, ketone, and secondary amine functionalities.

Wavenumber (cm^{-1})	Intensity	Assignment	Vibrational Mode
~3350	Medium, Sharp	N-H	Stretching
3100-3000	Medium	Aromatic C-H	Stretching
2950-2850	Medium-Weak	Methyl C-H	Stretching
~1680-1660	Strong	C=O (Ketone)	Stretching
1600-1580	Medium	Aromatic C=C	Stretching
1335-1250	Strong	C-N	Stretching
~700-850	Strong	C-Cl	Stretching

Note: The exact peak positions can vary slightly based on the sample's physical state and the specific instrumentation used.

The presence of a sharp N-H stretch around 3350 cm^{-1} is a key indicator of the secondary amine.^[5] The strong absorption in the $1680\text{-}1660\text{ cm}^{-1}$ region is unequivocally due to the conjugated ketone's carbonyl (C=O) stretch.^[6] Aromatic C-H stretches are observed above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group appear just below 3000 cm^{-1} .

[4] The combination of these specific peaks provides a unique "fingerprint" for the molecule, rapidly confirming its identity.



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Caption: Key IR vibrational modes for MACB.

Section 2: Definitive Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation and isomer differentiation. For a complete assignment, both ^1H and ^{13}C NMR spectra are essential.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-(Methylamino)-5-chlorobenzophenone** and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm.[7]
- Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring high-resolution spectra.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ^{13}C has a low natural abundance, a greater number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

^1H NMR Data Interpretation

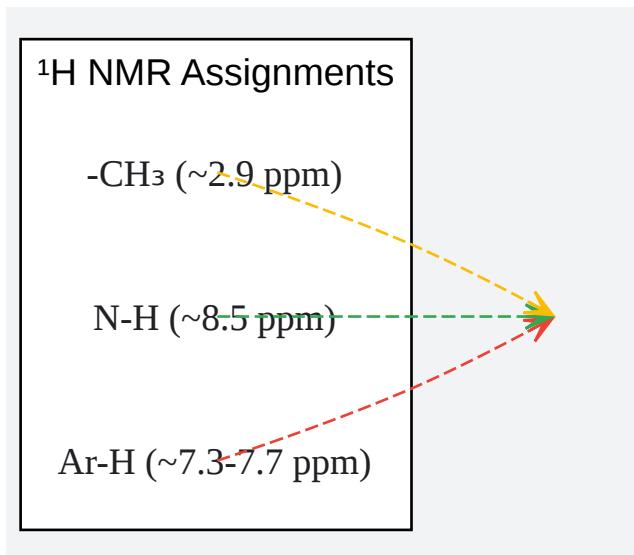
The ^1H NMR spectrum reveals distinct signals for each unique proton environment. The electron-donating methylamino group and the electron-withdrawing carbonyl and chloro groups

create a predictable pattern of shielding and deshielding for the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Broad Singlet	1H	N-H
7.3 - 7.7	Multiplet	8H	Aromatic Protons (Ar-H)
~2.9	Singlet	3H	Methyl Protons (-CH ₃)

Note: These are predicted chemical shift ranges based on the molecular structure. Actual values may vary.

The aromatic region (7.3-7.7 ppm) is complex due to the overlapping signals of the eight protons on the two phenyl rings.^[8] The methylamino group's protons appear as a singlet around 2.9 ppm. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.



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Caption: Conceptual ¹H NMR assignments for MACB.

¹³C NMR Data Interpretation

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments. Given the lack of symmetry, all 14 carbon atoms are expected to be chemically distinct.

Chemical Shift (δ , ppm)	Assignment
> 190	C=O (Ketone Carbonyl)
110 - 150	Aromatic Carbons
~30	-CH ₃ (Methyl Carbon)

Note: These are predicted chemical shift ranges. Actual values may vary.

The most downfield signal will be the ketone carbonyl carbon, typically appearing above 190 ppm.^[7] The twelve aromatic carbons will resonate in the 110-150 ppm range. The aliphatic methyl carbon will be the most upfield signal, expected around 30 ppm.^[9]

Section 3: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used method for analyzing volatile and semi-volatile compounds like MACB.

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of MACB (e.g., 100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.
- **GC Separation:** Inject 1 μL of the sample solution into the GC. The instrument is equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 150°C and ramp to 300°C.
- **Ionization:** As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process, known as

Electron Ionization (EI), removes an electron to form a positively charged molecular ion ($M^{+\bullet}$).

- **Mass Analysis:** The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation

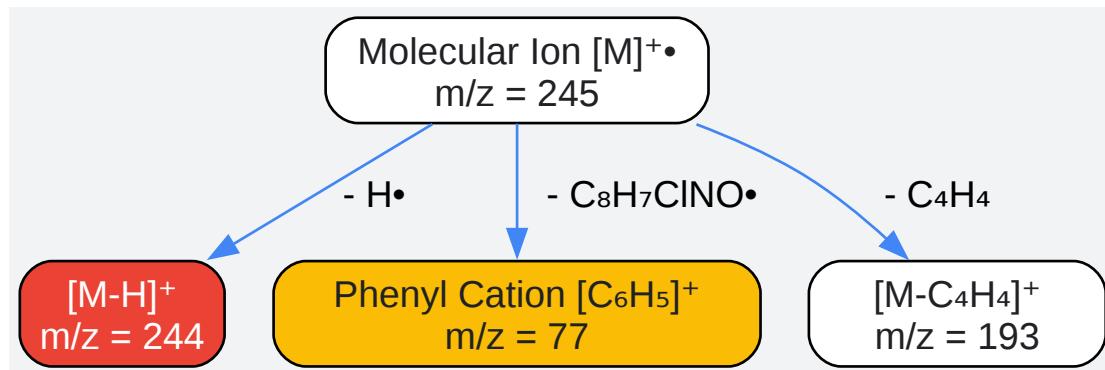
The mass spectrum provides a wealth of structural information.

m/z Value	Relative Abundance	Assignment	Interpretation
245	High	$[M]^{+\bullet}$	Molecular Ion ($C_{14}H_{12}^{35}ClNO$) $^{+\bullet}$
246	Moderate	$[M+1]^{+\bullet}$	^{13}C Isotope Peak
247	Moderate	$[M+2]^{+\bullet}$	^{37}Cl Isotope Peak
244	High	$[M-H]^+$	Loss of a hydrogen radical
193	Moderate	$[M-C_4H_4]^+$	Possible fragment
77	High	$[C_6H_5]^+$	Phenyl cation

Data sourced from PubChem.[\[3\]](#)

- **Molecular Ion ($M^{+\bullet}$):** The peak at m/z 245 corresponds to the molecular weight of the compound (245.71 g/mol), confirming its elemental formula.[\[10\]](#)
- **Isotope Pattern:** The presence of a significant peak at m/z 247, with an abundance approximately one-third that of the molecular ion peak, is the classic signature of a molecule containing a single chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes). This is a critical self-validating feature of the spectrum.

- Key Fragments: The prominent peak at m/z 244 represents the loss of a single hydrogen atom, a common fragmentation for such molecules.^[3] The base peak at m/z 77 is characteristic of the unsubstituted phenyl group ($[C_6H_5]^+$), arising from the cleavage of the bond between the carbonyl carbon and the phenyl ring.



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Caption: Key fragmentation pathways for MACB in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **2-(Methylamino)-5-chlorobenzophenone** through IR, NMR, and MS provides a robust and multi-faceted confirmation of its chemical identity and purity. IR spectroscopy serves as a rapid check for essential functional groups. NMR spectroscopy offers an intricate map of the molecular skeleton, confirming the precise arrangement of atoms. Finally, mass spectrometry provides definitive proof of molecular weight and corroborates structural features through predictable fragmentation patterns and characteristic isotopic distributions. Together, these techniques form a self-validating system of analysis, essential for the stringent requirements of pharmaceutical development and forensic science.

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